2-(2,3,6-Trifluorophenoxy)ethanol
CAS No.: 72912-49-3
Cat. No.: VC2429508
Molecular Formula: C8H7F3O2
Molecular Weight: 192.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72912-49-3 |
|---|---|
| Molecular Formula | C8H7F3O2 |
| Molecular Weight | 192.13 g/mol |
| IUPAC Name | 2-(2,3,6-trifluorophenoxy)ethanol |
| Standard InChI | InChI=1S/C8H7F3O2/c9-5-1-2-6(10)8(7(5)11)13-4-3-12/h1-2,12H,3-4H2 |
| Standard InChI Key | KMYSVQOMALEHHV-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1F)OCCO)F)F |
| Canonical SMILES | C1=CC(=C(C(=C1F)OCCO)F)F |
Introduction
2-(2,3,6-Trifluorophenoxy)ethanol is a chemical compound with the molecular formula C8H7F3O2. It is a fluorinated derivative, featuring a trifluorophenoxy group attached to an ethanol backbone. This compound is of interest in various fields due to its unique chemical properties and potential biological activities.
Biological Activities and Applications
While specific biological activities of 2-(2,3,6-Trifluorophenoxy)ethanol are not extensively documented, fluorinated compounds generally show increased metabolic stability and altered biological interactions. This makes them candidates for further investigation in drug development and other biomedical applications.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(2,3,6-Trifluorophenoxy)ethanol | C8H7F3O2 | Trifluorophenoxy group attached to ethanol |
| (S)-1-(2,3,6-Trifluorophenyl)ethan-1-ol | C8H6F3O | Chiral alcohol with trifluorophenyl group |
| 2-(2,3,4-Trifluorophenyl)ethanol | C9H9F3O | Different trifluoro substitution pattern |
Synthesis and Production
The synthesis of 2-(2,3,6-Trifluorophenoxy)ethanol typically involves reactions that form the trifluorophenoxy group and attach it to an ethanol backbone. Specific synthesis methods may vary based on starting materials and desired yields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume